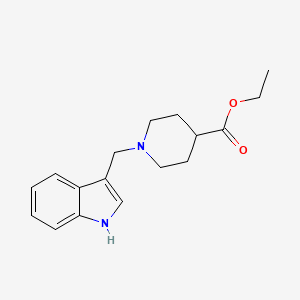

![molecular formula C16H17N3O2 B5639128 6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5639128.png)

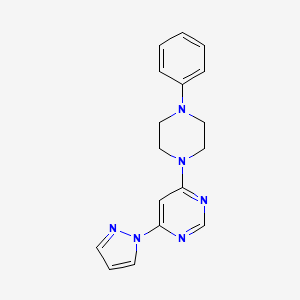

6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a chemical compound belonging to the class of pyrrolopyrimidines. Pyrrolopyrimidines are known for their varied chemical reactions and significant properties which make them interesting for studies in organic and medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrolopyrimidines like this compound generally involves reactions such as halogenation, aminomethylation, acylation, and azo coupling. These reactions typically occur at specific positions on the pyrimidine ring, influencing the structure and properties of the final compound. For example, the electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione can proceed at position 7, highlighting the reactivity of the pyrrole ring (Tsupak, Tkachenko, & Pozharskii, 1994).

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines is characterized by a π-electron-rich pyrrole ring. The ease and direction of cyclization reactions, as well as the molecular interactions, significantly depend on the electronic distribution within this structure. Studies have shown that the cyclization of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with diketones leads to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives, indicating the reactivity of the pyrrole ring at position 7 (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003).

Chemical Reactions and Properties

Pyrrolopyrimidines undergo various chemical reactions leading to a wide range of products, depending on the substituents and reaction conditions. The unique structure of the pyrrolopyrimidine core allows for diverse chemical transformations, such as the annulation of pyrrole rings to azine nuclei through tandem SNH–SNH processes (Gulevskaya, Besedin, Pozharskii, & Starikova, 2001).

Physical Properties Analysis

The physical properties of pyrrolopyrimidines, such as solubility, melting points, and crystalline structures, are influenced by their molecular framework. The planar fused-ring systems and hydrogen bonding patterns play a crucial role in determining these properties. For instance, the crystal structures of certain pyrrolopyrimidine derivatives reveal specific hydrogen bonding and aromatic stacking interactions (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, of pyrrolopyrimidines depend on the substitution pattern on the pyrimidine and pyrrole rings. These compounds can undergo various reactions, including nitration, acylation, and cycloaddition, which can significantly alter their chemical behavior. For example, the acylation of 1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione with anhydrides yields 7-acyl derivatives, indicating the nucleophilic character of the pyrimidine ring (Salih, Stegmueller, & Pfleiderer, 1988).

Eigenschaften

IUPAC Name |

6-(3,5-dimethylphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-10-5-11(2)7-12(6-10)19-8-13-14(9-19)17(3)16(21)18(4)15(13)20/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBPIJYCSUKMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C3C(=C2)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5639046.png)

![1-(1,3-benzodioxol-5-yl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5639053.png)

![1-(cyclopropylcarbonyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5639069.png)

![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)

![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5639078.png)

![2-cyano-N-(2-furylmethyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5639082.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639110.png)

![ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate](/img/structure/B5639119.png)

![ethyl 4-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B5639129.png)